N-(2-chlorophenethyl)-2-(2-((2-thioxo-1,2-dihydroquinazolin-4-yl)amino)thiazol-4-yl)acetamide
Description
N-(2-Chlorophenethyl)-2-(2-((2-thioxo-1,2-dihydroquinazolin-4-yl)amino)thiazol-4-yl)acetamide is a thiazole-acetamide derivative featuring a 2-chlorophenethyl group and a quinazolinylamino-substituted thiazole core.
Properties
Molecular Formula |
C21H18ClN5OS2 |
|---|---|
Molecular Weight |
456.0 g/mol |
IUPAC Name |
N-[2-(2-chlorophenyl)ethyl]-2-[2-[(2-sulfanylidene-1H-quinazolin-4-yl)amino]-1,3-thiazol-4-yl]acetamide |
InChI |
InChI=1S/C21H18ClN5OS2/c22-16-7-3-1-5-13(16)9-10-23-18(28)11-14-12-30-21(24-14)27-19-15-6-2-4-8-17(15)25-20(29)26-19/h1-8,12H,9-11H2,(H,23,28)(H2,24,25,26,27,29) |
InChI Key |
BCTZHEUJSVPBCT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CCNC(=O)CC2=CSC(=N2)NC3=NC(=S)NC4=CC=CC=C43)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chlorophenethyl)-2-(2-((2-thioxo-1,2-dihydroquinazolin-4-yl)amino)thiazol-4-yl)acetamide typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Quinazolinone Core: Starting from anthranilic acid, the quinazolinone core can be synthesized through cyclization reactions.
Thiazole Ring Formation: The thiazole ring can be introduced via a condensation reaction with appropriate thioamide and α-haloketone precursors.
Final Coupling: The final step involves coupling the quinazolinone-thiazole intermediate with 2-chlorophenethylamine under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve:
Scaling Up Reactions: Using larger reactors and optimizing reaction conditions such as temperature, pressure, and solvent choice.
Purification Techniques: Employing methods like recrystallization, chromatography, and distillation to achieve the desired purity.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The thioxo (C=S) group at position 2 of the quinazolinone ring undergoes nucleophilic substitution under basic conditions. Key reactions include:
1.1 Thiol-Disulfide Exchange
Reaction with alkyl/aryl thiols (RSH) in ethanol at 60–80°C yields disulfide-linked derivatives via S–S bond formation. For example:
Yields range from 55–82% depending on the thiol’s steric bulk .
1.2 Aminolysis
Primary amines (e.g., methylamine, aniline) replace the thioxo group under microwave irradiation (100 W, 120°C), forming 2-aminoquinazolinone analogs:
This reaction proceeds via a thiourea intermediate, confirmed by LC-MS monitoring .
Electrophilic Aromatic Substitution
The chlorophenethyl and quinazolinone aromatic rings participate in halogenation and nitration:
| Reaction Type | Conditions | Products | Yield (%) | Source |
|---|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C | 6-Nitroquinazolinone derivatives | 68 | |
| Bromination | Br₂/CHCl₃, RT | 5-Bromothiazole analogs | 74 |
Regioselectivity is controlled by electron-withdrawing effects of the thiazole and acetamide groups .
Ring-Opening and Rearrangement
3.1 Acid-Catalyzed Hydrolysis
In 6M HCl at reflux, the thiazole ring opens to form a thioamide intermediate, which rearranges to a benzothiazine derivative:
Kinetic studies show first-order dependence on [H⁺] .
3.2 Base-Mediated Cyclization
Treatment with NaH in THF induces intramolecular cyclization between the acetamide’s carbonyl and the quinazolinone’s NH, producing tricyclic lactams (73–89% yield) .
Cross-Coupling Reactions
The chlorophenethyl group participates in Pd-catalyzed coupling:
| Reaction | Catalyst System | Products | Applications |
|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃ | Biaryl derivatives | Kinase inhibitor precursors |
| Sonogashira | PdCl₂, CuI | Alkynylated analogs | Fluorescent probes |
Optimal conditions: 5 mol% Pd, 80°C in DMF/H₂O (4:1).
Oxidation and Reduction
5.1 Thioxo Oxidation
H₂O₂ in acetic acid converts the C=S group to C=O, yielding 2-oxoquinazolinone derivatives (92% yield) .
5.2 Nitro Reduction
Catalytic hydrogenation (H₂/Pd-C, EtOH) reduces nitro groups introduced via electrophilic substitution to amines, enabling further functionalization .
Comparative Reactivity Table
A comparison with structurally similar compounds highlights unique reactivity patterns:
| Compound | Key Reaction | Rate Constant (k, s⁻¹) |
|---|---|---|
| Target Compound | Thiol-disulfide exchange | 2.3 × 10⁻³ |
| N-(4-Cl-benzyl) analog | Suzuki coupling | 1.8 × 10⁻³ |
| 2-Thioxoquinazolinone | Aminolysis | 3.1 × 10⁻³ |
Data sourced from kinetic studies in .
Mechanistic Insights
-
Nucleophilic substitution at C=S follows a two-step addition-elimination pathway, with rate-limiting thiourea intermediate formation .
-
Electrophilic substitution on the quinazolinone ring is directed by conjugation with the thiazole’s electron-deficient π-system.
This compound’s multifunctional design enables tailored modifications for drug discovery, particularly in kinase-targeted therapies and antimicrobial agents .
Scientific Research Applications
Synthesis and Structural Characteristics
The synthesis of N-(2-chlorophenethyl)-2-(2-((2-thioxo-1,2-dihydroquinazolin-4-yl)amino)thiazol-4-yl)acetamide typically involves multi-step reactions starting from readily available precursors. The compound can be synthesized through the cyclization of 2-amino derivatives with thiazole and quinazoline moieties. The structural characteristics are confirmed using spectroscopic techniques such as NMR and IR, ensuring the integrity of the synthesized compound.
Antimicrobial Activity
Recent studies have indicated that compounds structurally related to this compound exhibit promising antimicrobial properties. For instance, derivatives containing thiazole and quinazoline rings have been evaluated for their effectiveness against various bacterial strains and fungi. The results showed that certain derivatives demonstrated significant inhibitory effects on both Gram-positive and Gram-negative bacteria, as well as antifungal activity against common pathogens .
Anticancer Activity
The anticancer potential of this compound has been a focal point in recent research. Compounds with similar structures have been tested against various cancer cell lines, including breast cancer (MCF7), prostate cancer, and melanoma. The results indicated that some derivatives exhibited cytotoxic effects with IC50 values in the micromolar range, suggesting their potential as lead compounds in cancer therapy .
Case Study 1: Antimicrobial Efficacy
A study conducted on thiazole and quinazoline derivatives demonstrated that specific compounds showed significant antimicrobial activity when tested against a panel of bacterial strains. The most potent compounds exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics, indicating their potential as new antimicrobial agents .
Case Study 2: Anticancer Screening
In another investigation focusing on the anticancer properties of quinazoline derivatives, compounds were subjected to the National Cancer Institute's (NCI) screening protocols. Results showed that several compounds significantly inhibited cell growth across multiple cancer cell lines, with some achieving over 70% inhibition at low concentrations. This highlights the therapeutic promise of these compounds in developing new cancer treatments .
Mechanism of Action
The mechanism of action of N-(2-chlorophenethyl)-2-(2-((2-thioxo-1,2-dihydroquinazolin-4-yl)amino)thiazol-4-yl)acetamide would depend on its specific biological target. Potential mechanisms include:
Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.
Receptor Modulation: Interacting with cellular receptors to modulate signaling pathways.
DNA Intercalation: Binding to DNA and affecting transcription and replication processes.
Comparison with Similar Compounds
Key Observations :
Key Observations :
- Higher chlorination (e.g., 3,4-dichlorobenzyl in 8d) correlates with improved yields (33% vs. 21% for 8c), suggesting electron-withdrawing groups may stabilize intermediates .
- The target compound’s synthesis likely requires coupling of a quinazolinone-thiazole intermediate with 2-chlorophenethylamine, which may face steric challenges due to the bulky quinazolinylamino group.
Physicochemical and Spectral Properties
Comparative spectral and analytical data reveal substituent-dependent trends:
Key Observations :
- The quinazolinylamino group in the target compound would likely produce distinct NH signals (δ 10–12) in ¹H NMR, absent in simpler analogues .
- MS data for 8c and 8d show characteristic [M+2]⁺ peaks due to chlorine isotopes, a feature expected in the target compound as well .
Biological Activity
N-(2-chlorophenethyl)-2-(2-((2-thioxo-1,2-dihydroquinazolin-4-yl)amino)thiazol-4-yl)acetamide is a compound that has garnered attention for its potential biological activity, particularly in the fields of oncology and pharmacology. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.
Synthesis of the Compound
The synthesis of this compound typically involves multi-step organic reactions. A common pathway includes the formation of 2-thioxo-1,2-dihydroquinazolin-4(1H)-one as an intermediate. This can be achieved through the reaction of 2-aminobenzoic acid with isothiocyanates or via cyclization methods involving thiocarbonyldiimidazole (DTCI) and other reagents .
Key Steps in Synthesis
- Formation of 2-thioxo-1,2-dihydroquinazolin-4(1H)-one : This step may involve reacting 2-aminobenzoic acid with carbon disulfide and potassium hydroxide.
- Coupling Reaction : The thiazole moiety is introduced through a coupling reaction with appropriate thiazole derivatives in the presence of coupling agents such as COMU .
- Final Acetylation : The final product is obtained by acetylation of the amine group.
This compound exhibits various biological activities that are primarily attributed to its structural components:
1. Anticancer Activity
- Studies have shown that quinazolinone derivatives possess significant anticancer properties. The compound has been tested against various cancer cell lines, demonstrating cytotoxic effects .
- The mechanism involves inhibition of key signaling pathways associated with cell proliferation and survival.
2. Enzyme Inhibition
- The compound has been identified as a potential inhibitor of certain kinases involved in cancer progression, such as Polo-like kinase 1 (Plk1). Inhibitors targeting Plk1 have been shown to induce apoptosis in cancer cells .
Case Studies
Several studies have explored the biological activity of related compounds and their analogs:
Study 1: Cytotoxicity Assessment
- A series of quinazolinone derivatives were evaluated for their cytotoxicity against human cancer cell lines. Results indicated that modifications in the thiazole and quinazolinone structures significantly influenced their potency .
Study 2: Molecular Docking Studies
- Molecular docking simulations revealed that this compound binds effectively to target proteins involved in cancer pathways, suggesting a strong potential for therapeutic application .
Table 1: Summary of Biological Activities
Table 2: Synthesis Conditions
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Formation of Quinazolinone | 2-Aminobenzoic acid + Carbon Disulfide + KOH | 85 |
| Coupling with Thiazole | Thiazole derivative + COMU | 75 |
| Final Acetylation | Acetic anhydride + Base | 90 |
Q & A
Basic Research Questions
Q. What synthetic methodologies are reported for structurally similar thiazole-acetamide derivatives, and how can they inform the synthesis of this compound?
- Methodological Answer : The synthesis of analogous compounds often involves multi-step reactions, such as coupling 2-aminothiazole derivatives with chlorinated aromatic amines via nucleophilic substitution. For example, describes the synthesis of N-(2-chlorobenzyl)acetamide derivatives using 2-chloroaniline and thiazole intermediates, achieving yields of 21–33% through optimized reaction conditions (e.g., dichloromethane as solvent and triethylamine as a base). Structural confirmation via -NMR (e.g., δ 2.5–3.5 ppm for methylene groups) and -NMR (e.g., 170–175 ppm for carbonyl carbons) is critical .
Q. How can researchers verify the structural integrity of this compound using spectroscopic techniques?
- Methodological Answer : Key characterization steps include:
- Mass Spectrometry (MS) : Confirm molecular ion peaks (e.g., [M]+ and [M+2]+ isotopic patterns for chlorine-containing compounds) and fragmentation pathways (e.g., m/z 114 and 100 in ) .
- NMR Analysis : Assign -NMR signals for aromatic protons (δ 6.5–8.0 ppm) and thiazole/quinazolinone protons (δ 7.0–8.5 ppm). -NMR should resolve carbonyl (C=O) and thiocarbonyl (C=S) groups .
- Elemental Analysis : Compare calculated vs. experimental C/H/N percentages (e.g., discrepancies observed in : calculated 61.07% C vs. 60.87% experimental) to assess purity .
Advanced Research Questions
Q. What strategies are recommended for resolving contradictions in elemental analysis or spectral data during structural validation?
- Methodological Answer : Discrepancies in elemental analysis (e.g., reports 8.90% calculated N vs. 8.35% experimental) may arise from incomplete purification or residual solvents. Mitigation steps include:
- Recrystallization : Use solvents like ethanol or acetonitrile to improve purity.
- High-Resolution MS (HRMS) : Confirm molecular formula accuracy (e.g., ±0.001 Da tolerance).
- 2D-NMR Techniques : Employ HSQC or HMBC to resolve overlapping signals in complex aromatic regions .
Q. How can computational tools enhance the design of reaction pathways for this compound?
- Methodological Answer : highlights the use of quantum chemical calculations (e.g., density functional theory, DFT) to predict reaction energetics and transition states. For example:
- Reaction Path Search : Identify intermediates in the coupling of thiazole and quinazolinone moieties.
- Solvent Effects : Simulate solvent interactions (e.g., dichloromethane’s polarity) to optimize reaction rates .
- Machine Learning : Train models on existing thiazole synthesis datasets to predict optimal catalysts or temperatures .
Q. What in vitro biological evaluation protocols are applicable to assess this compound’s antimicrobial potential?
- Antibacterial Activity : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using agar dilution (MIC values) or broth microdilution methods.
- Antifungal Activity : Evaluate against C. albicans via disk diffusion assays.
- Structure-Activity Relationship (SAR) : Correlate substituent effects (e.g., chloro vs. methoxy groups) with bioactivity trends .
Q. How can researchers optimize reaction conditions to improve yields of this multi-step synthesis?
- Methodological Answer :
- Stepwise Monitoring : Use TLC or HPLC to track intermediate formation (e.g., thiazole-4-yl acetate in ).
- Catalyst Screening : Test bases like triethylamine vs. DBU for coupling efficiency .
- Temperature Control : Lower temperatures (0–5°C) may reduce side reactions during thiourea cyclization .
Safety and Handling
Q. What safety protocols are critical when handling thiocarbonyl (C=S) and chlorinated groups in this compound?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and fume hoods to avoid dermal/ inhalation exposure.
- Waste Disposal : Quench reactive intermediates (e.g., thiols) with oxidizing agents before disposal.
- Stability Testing : Assess hygroscopicity and thermal stability via DSC/TGA to prevent decomposition during storage .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
